molecular formula C6H3F6N3 B8691849 4,6-Bis(trifluoromethyl)pyrimidin-2-amine CAS No. 102581-66-8

4,6-Bis(trifluoromethyl)pyrimidin-2-amine

Cat. No. B8691849
M. Wt: 231.10 g/mol
InChI Key: IZLWXSHIFNVFDH-UHFFFAOYSA-N
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Patent
US04563211

Procedure details

A mixture of guanidine carbonate (180 mmol) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (120 mmol) was dissolved in 60 ml of DMSO and warmed to 110° C. for 2 to 3 hours. Flash chromatography of the crude reaction product with ether/hexane (50:50) afforded 13.8 g of the title compound as a white crystalline solid, m.p. 94.5°-96° C. NMR (60 MHz, CDCl3): δ 6.5 (br. s, 2H); 7.2 (s, 1H). A second product isolated was the hydroxypyrimidine (A is A-3): m.p. 116°-118.5° C. NMR (90 MHz, CDCl3): δ 7.1 (br. s, 3H); 7.3 (s, 1H).
Quantity
180 mmol
Type
reactant
Reaction Step One
Quantity
120 mmol
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[F:9][C:10]([F:21])([F:20])[C:11](=O)[CH2:12][C:13](=O)[C:14]([F:17])([F:16])[F:15].CCOCC.CCCCCC>CS(C)=O>[F:9][C:10]([F:20])([F:21])[C:11]1[CH:12]=[C:13]([C:14]([F:15])([F:16])[F:17])[N:5]=[C:6]([NH2:8])[N:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 mmol
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
120 mmol
Type
reactant
Smiles
FC(C(CC(C(F)(F)F)=O)=O)(F)F
Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC(=NC(=C1)C(F)(F)F)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.